4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
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Overview
Description
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 g/mol . It belongs to the class of benzaldehydes and is characterized by the presence of a chlorobenzyl group and an ethoxy group attached to the benzaldehyde core. This compound is used in various fields of research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde .
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde .
Uniqueness
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLDPXJDXURLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351214 |
Source
|
Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325856-53-9 |
Source
|
Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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